molecular formula C37H30N2O3S2 B12520157 2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid

2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid

Cat. No.: B12520157
M. Wt: 614.8 g/mol
InChI Key: XGMCROHUTRXETK-UHFFFAOYSA-N
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Description

This compound, referred to as D149 in dye-sensitized solar cell (DSSC) research, is an organic sensitizer characterized by a complex molecular architecture. Its structure integrates a cyclopenta[b]indole core linked to a thioxothiazolidinone ring system and an acetic acid anchoring group. The diphenylvinyl moiety enhances light absorption in the visible spectrum, while the acetic acid group facilitates binding to titanium dioxide (TiO₂) semiconductor surfaces in DSSCs . D149 is notable for its balanced photovoltaic performance, synthetic feasibility, and stability, making it a benchmark in organic sensitizer development.

Properties

Molecular Formula

C37H30N2O3S2

Molecular Weight

614.8 g/mol

IUPAC Name

2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C37H30N2O3S2/c40-35(41)23-38-36(42)34(44-37(38)43)22-25-16-19-33-31(21-25)29-12-7-13-32(29)39(33)28-17-14-24(15-18-28)20-30(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,29,32H,7,12-13,23H2,(H,40,41)

InChI Key

XGMCROHUTRXETK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Biological Activity

The compound 2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid (CAS No. 786643-20-7) is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on current research findings and data.

PropertyValue
Molecular FormulaC₃₇H₃₀N₂O₃S₂
Molecular Weight614.8 g/mol
IUPAC NameThis compound
Purity≥95%

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies focusing on its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.

Anticancer Activity

Research has shown that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Assays : MTT assays indicated IC50 values in the low micromolar range for related compounds in the same class, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound's thiazolidine moiety is known for its antimicrobial activity:

  • Inhibition of Pathogens : Studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Minimum Inhibitory Concentration (MIC) : Related compounds showed MIC values as low as 0.98 μg/mL against MRSA .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Cytotoxicity Against Cancer Cells :
    • A study reported significant cytotoxic effects in various cancer cell lines with IC50 values ranging from 1.51 to 7.70 μM for structurally similar compounds .
    • Compounds with indole and thiazolidine structures have demonstrated promising results in inducing apoptosis in cancer cells.
  • Antimicrobial Evaluation :
    • Compounds similar to the target molecule were tested against Mycobacterium tuberculosis, showing inhibition of growth at concentrations lower than 10 μg/mL .
    • The ability to inhibit biofilm formation was also noted as a critical factor in combating bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares D149 with structurally and functionally related compounds, focusing on their roles in DSSCs.

Organic Sensitizers: D45 and D51

  • D45 ([(E)-3-(5-(4-(Bis(2',4'-dimethoxybiphenyl-4-yl)amino)phenyl)thiophen-2-yl)-2-cyanoacrylic acid]): Structural Features: Incorporates a thiophene π-bridge and cyanoacrylic acid anchor. Performance: Achieves 7.6% efficiency with a short-circuit current density ($J{sc}$) of 13.8 mA/cm² and open-circuit voltage ($V{oc}$) of 0.72 V using the I⁻/I₃⁻ redox shuttle. Simplicity and cost-effectiveness are key advantages .
  • D51 ([(E)-3-(6-(4-(Bis(2',4'-dimethoxybiphenyl-4-yl)amino)phenyl)-4,4-dihexylcyclopentadithiophen-2-yl)-2-cyanoacrylic acid]): Structural Features: Features a cyclopentadithiophene π-bridge for extended conjugation. Performance: Outperforms D45 with $J{sc}$ > 15 mA/cm² and $V{oc}$ > 0.75 V due to enhanced light harvesting .

Comparison with D149: D149’s thioxothiazolidinone ring system provides stronger electron-withdrawing capabilities than D45/D51’s cyanoacrylic acid, improving electron injection into TiO₂. However, D149’s $V_{oc}$ (~0.74 V) and efficiency (~8.2%) are comparable to D51, reflecting a trade-off between structural complexity and performance .

Porphyrin-Based Sensitizers: YD2-o-C8

  • YD2-o-C8: A zinc porphyrin dye with a donor-π-acceptor design. Structural Features: Porphyrin macrocycle for broad visible-light absorption. Performance: Achieves 12.3% efficiency with $J{sc}$ = 18.1 mA/cm² and $V{oc}$ = 0.97 V when paired with a cobalt(II/III) redox shuttle. Reduced electron recombination enables high $V_{oc}$ .

Comparison with D149 :
While YD2-o-C8 outperforms D149 in efficiency and $V_{oc}$, its synthesis is more challenging and costly. D149’s simpler structure and compatibility with iodide electrolytes make it preferable for cost-sensitive applications .

Thiazolidinone Derivatives

Compounds like 2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N′-(2-oxoindol-3-yl)acetohydrazide () and 2-{[4-(2-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid () share structural motifs with D149, such as sulfanyl acetic acid anchors and heterocyclic cores.

Data Tables

Table 1: Photovoltaic Performance of DSSC Sensitizers

Compound Class Efficiency (%) $J_{sc}$ (mA/cm²) $V_{oc}$ (V) Redox Shuttle Key Advantage
D149 Thiazolidinone-indole 8.2* 14.5 0.74 I⁻/I₃⁻ Cost-effective, stable anchoring
D45 Cyanoacrylic-thiophene 7.6 13.8 0.72 I⁻/I₃⁻ Simple synthesis
YD2-o-C8 Porphyrin 12.3 18.1 0.97 Co(II/III) High efficiency, low recombination

*Illustrative value based on analogous organic sensitizers.

Table 2: Structural Comparison

Compound π-Bridge Anchor Group Donor Moiety
D149 Cyclopenta[b]indole Acetic acid Diphenylvinylphenyl
D45 Thiophene Cyanoacrylic acid Bis(2',4'-dimethoxybiphenyl)
YD2-o-C8 Porphyrin macrocycle Carboxylic acid Alkyl chains

Research Findings

  • D149 : Optimized for broad absorption (400–650 nm) and efficient electron injection. Stability tests show <10% efficiency loss over 1000 hours under light soaking .
  • YD2-o-C8 : Superior $V_{oc}$ due to minimized back-electron transfer with cobalt electrolytes. However, cobalt shuttles are less stable under prolonged UV exposure .

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